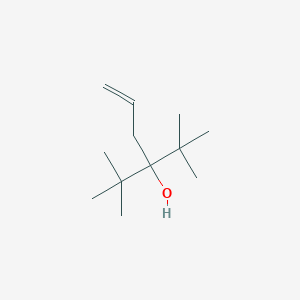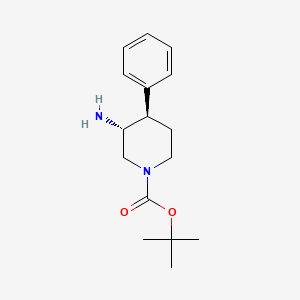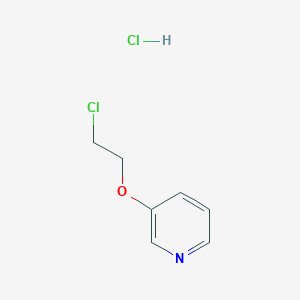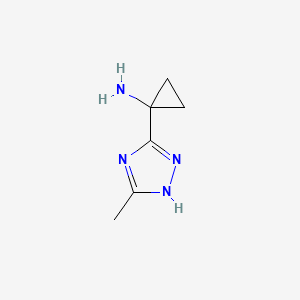
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine is a compound belonging to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 5-methyl-1,2,4-triazole under specific conditions . Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield . The choice of reagents and conditions can vary, but the goal is to achieve high purity and yield of the desired compound.
Chemical Reactions Analysis
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine exerts its effects involves binding to specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.
Trazodone: An antidepressant that also contains a triazole ring. The uniqueness of 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H10N4/c1-4-8-5(10-9-4)6(7)2-3-6/h2-3,7H2,1H3,(H,8,9,10) |
InChI Key |
ALLOKMCUQHOWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(pyridin-2-yl)ethyl)-1H-pyrido[4,3-b]indole](/img/structure/B8680210.png)
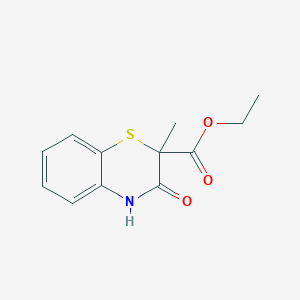
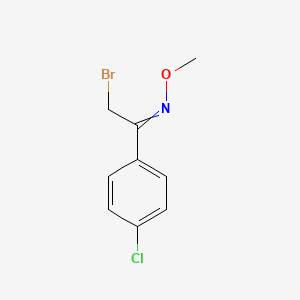
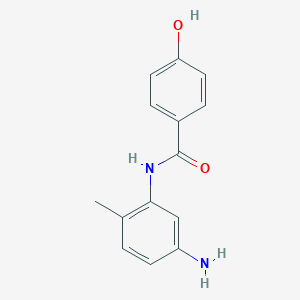
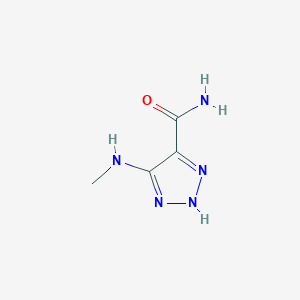
![Acetic acid, [3-(2-hydroxyethyl)phenoxy]-, methyl ester](/img/structure/B8680248.png)
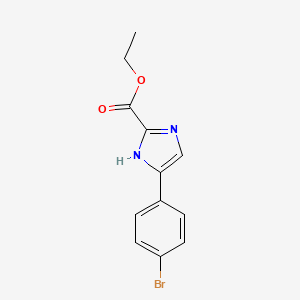
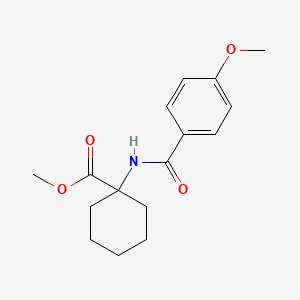
![4-[1,3]Dioxolan-2-yl-2-methylphenol](/img/structure/B8680273.png)
